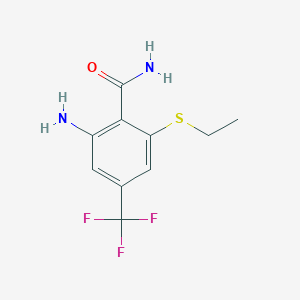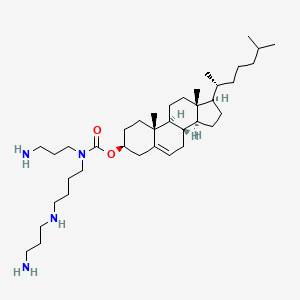
GL67
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GL67 involves the derivatization of cholesterol with spermine. The process typically includes the following steps:
Activation of Cholesterol: Cholesterol is first activated by converting it into a reactive intermediate, such as a cholesteryl chloroformate.
Reaction with Spermine: The activated cholesterol is then reacted with spermine to form N4-Spermine cholesteryl carbamate. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cholesterol and spermine are reacted under optimized conditions to ensure high yield and purity.
Purification: The resulting product is purified using techniques such as column chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure its efficacy and safety for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: GL67 primarily undergoes the following types of reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cholesterol moiety.
Substitution: The spermine group in this compound can participate in substitution reactions, especially with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Substitution: Nucleophilic reagents such as amines or thiols can react with the spermine group under basic conditions.
Major Products:
Oxidation Products: Oxidation of this compound can lead to the formation of cholesteryl oxide derivatives.
Substitution Products: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
GL67 has a wide range of scientific research applications, including:
Gene Delivery: this compound is extensively used in gene delivery systems due to its ability to form stable complexes with nucleic acids and facilitate their entry into cells
Vaccine Delivery: It is also employed in the delivery of nucleic acid-based vaccines, enhancing their efficacy and stability.
Non-Viral Gene Therapy: this compound is a key component in non-viral gene therapy approaches, particularly for lung diseases.
Mechanism of Action
GL67 exerts its effects through the following mechanism:
Complex Formation: this compound forms complexes with nucleic acids, protecting them from degradation.
Cellular Uptake: The cationic nature of this compound facilitates its interaction with the negatively charged cell membrane, promoting endocytosis.
Endosomal Escape: Once inside the cell, this compound helps the nucleic acids escape from endosomes, allowing them to reach their target sites within the cell
Comparison with Similar Compounds
GL67 is unique compared to other cationic lipids due to its combination of spermine and cholesterol, which enhances its gene delivery efficiency. Similar compounds include:
DOTAP (1,2-Dioleoyl-3-trimethylammonium-propane): Another cationic lipid used for gene delivery but lacks the cholesterol moiety.
Lipofectamine: A widely used transfection reagent that contains a mixture of cationic lipids but does not have the same structural features as this compound
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(3-aminopropyl)-N-[4-(3-aminopropylamino)butyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70N4O2/c1-28(2)11-8-12-29(3)33-15-16-34-32-14-13-30-27-31(17-19-37(30,4)35(32)18-20-38(33,34)5)44-36(43)42(26-10-22-40)25-7-6-23-41-24-9-21-39/h13,28-29,31-35,41H,6-12,14-27,39-40H2,1-5H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBLYWGVXTZWCU-HMVYLTCSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)N(CCCCNCCCN)CCCN)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)N(CCCCNCCCN)CCCN)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179075-30-0 | |
| Record name | N4-Spermine cholesterol carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179075300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N4-SPERMINE CHOLESTEROL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF47XVU5BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


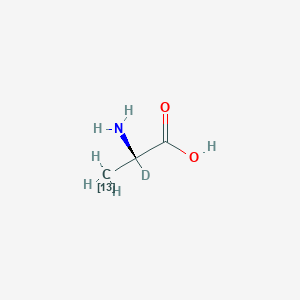
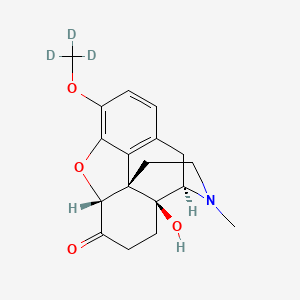
![7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B6595014.png)
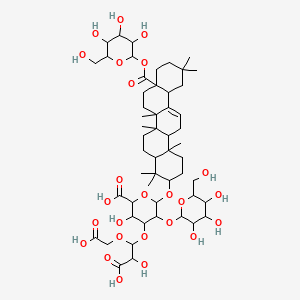

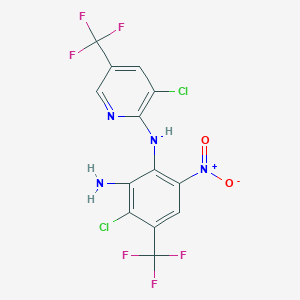
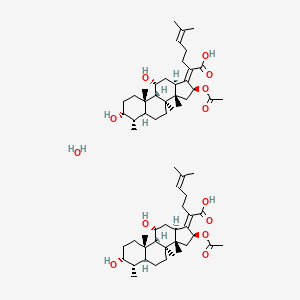
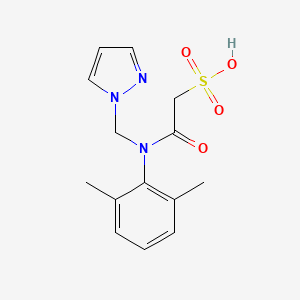
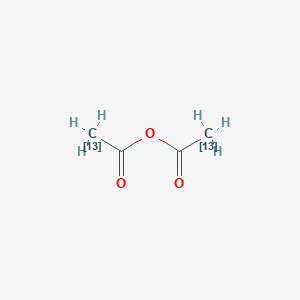
![N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea](/img/structure/B6595063.png)
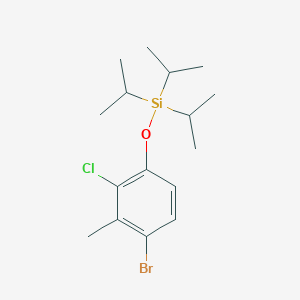
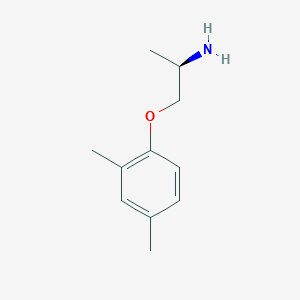
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B6595099.png)
